N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring, a furan ring, and a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or furan rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation products include sulfonic acids and their derivatives.
Reduction products include pyrazoline derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential pharmacological uses.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or microbial pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness: This compound is unique due to the presence of the furan ring, which may impart different chemical and biological properties compared to similar compounds with pyridine or thiophene rings.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-22-18(14-8-9-14)11-15(21-22)12-23(13-16-5-4-10-26-16)27(24,25)19-7-3-2-6-17(19)20/h2-7,10-11,14H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSWGUEHIUGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.